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Introduction
Sodium (R)-thiazolidine-4-carboxylate, and its parent acid, (R)-thiazolidine-4-carboxylic acid

(also known as L-thioproline), are heterocyclic compounds that serve as a crucial scaffold in

medicinal chemistry. Derived from the condensation of L-cysteine and formaldehyde, this

molecule is recognized for its intrinsic biological activities and as a foundational structure for

the development of a wide array of therapeutic agents.[1] Its significance lies in its role as a

cysteine prodrug, an antioxidant, and a versatile building block for synthesizing derivatives with

enhanced pharmacological profiles. This guide provides an in-depth overview of its chemical

properties, synthesis, experimental protocols, and its influence on key biological signaling

pathways.

Chemical and Physical Properties
The core structure of (R)-thiazolidine-4-carboxylic acid provides a rigid framework that is

amenable to chemical modification. The sodium salt enhances its solubility in aqueous media,

which can be advantageous for various experimental and formulation purposes.
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Property Data CAS Number

Chemical Name
Sodium (R)-thiazolidine-4-

carboxylate
100208-30-8

Molecular Formula C₄H₆NNaO₂S [2]

Molecular Weight 155.15 g/mol [2]

Parent Acid
(R)-Thiazolidine-4-carboxylic

acid
34592-47-7

Parent Acid M.W. 133.17 g/mol

Parent Acid M.P. 190-200 °C (decomposes)

Appearance White to light yellow powder

Synthesis and Experimental Protocols
The synthesis of (R)-thiazolidine-4-carboxylic acid is a well-established procedure involving the

nucleophilic cyclization of L-cysteine with an aldehyde, in this case, formaldehyde.

Experimental Protocol: Synthesis of (R)-Thiazolidine-4-
carboxylic Acid
This protocol describes the synthesis of the parent acid from L-cysteine and formaldehyde.[3]

Materials:

L-cysteine

Formaldehyde solution (37-40% aq.)

Pyridine (99%)

Water

Ethanol
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Diethyl ether

Stirring apparatus

Filtration apparatus (sintered funnel)

Ice bath

Procedure:

Add 25.0 g (0.14 mol) of L-cysteine hydrochloride and 20 mL of water to a 150 mL single-

necked flask.

Stir the mixture at room temperature for 5 minutes until the solution becomes clear.

Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution to the flask.

Continue to stir the reaction mixture for 8 hours at room temperature.[4]

After 8 hours, add 13 mL (0.16 mol) of 99% pyridine solution to the reaction mixture and

continue stirring, which will result in the precipitation of a white solid.[4]

Cool the mixture in an ice bath and then filter the precipitate.

Wash the collected solid with cold ethanol and then with diethyl ether.

Recrystallize the crude product from a 1:1 (v/v) solution of water and ethanol.[4]

Dry the purified white, needle-like crystals under a vacuum to yield (R)-thiazolidine-4-

carboxylic acid.

Experimental Protocol: DPPH Free Radical Scavenging
Assay
This assay is commonly used to evaluate the antioxidant activity of thiazolidine derivatives.[5]

[6]

Materials:
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2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol (spectrophotometric grade)

Test compounds (thiazolidine derivatives)

Positive control (e.g., Ascorbic acid)

UV-Vis Spectrophotometer

96-well plate or cuvettes

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in an amber bottle to protect it from light.

Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic

acid in methanol. From the stock solutions, prepare a series of dilutions to determine the

EC50 value.

Assay Procedure:

In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.

Add an equal volume of the 0.1 mM DPPH solution to each well/cuvette.

Include a blank control containing only methanol and the DPPH solution.

Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30

minutes.

Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis

spectrophotometer.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula:
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% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where Abs_control is the absorbance of the DPPH solution without the test sample, and

Abs_sample is the absorbance of the DPPH solution with the test sample.

EC50 Determination: Plot the percentage of inhibition against the concentration of the test

samples to determine the EC50 value (the concentration required to scavenge 50% of the

DPPH radicals).

Quantitative Data on Biological Activity
While Sodium (R)-thiazolidine-4-carboxylate serves as a critical parent compound, much of

the published research on biological activity focuses on its derivatives, where substitutions at

the 2-position of the thiazolidine ring significantly enhance potency. Below are tables

summarizing the antioxidant and anticancer activities of various 2-substituted (R)-thiazolidine-

4-carboxylic acid derivatives.

Table 1: Antioxidant Activity of 2-Aryl-Thiazolidine-4-
Carboxylic Acid Derivatives (DPPH Assay)

Compound (Substituent at
C-2)

EC50 (µg/mL) Reference

2-(Phenyl) > 100 [5]

2-(4-Chlorophenyl) > 100 [5]

2-(4-Fluorophenyl) > 100 [5]

2-(4-Nitrophenyl) > 100 [5]

2-(3,4,5-Trimethoxyphenyl) 85.4 ± 1.2 [5]

Ascorbic Acid (Standard) 45.2 ± 0.8 [5]

Data from Begum et al., 2020. It is noted that the unsubstituted thiazolidine-4-carboxylic acid

showed lower activity than the substituted derivatives.
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Table 2: Anticancer Activity of Thiazolidin-4-one
Derivatives against Various Cell Lines

Compound
ID/Structure

Cell Line IC50 (µM) Reference

5-(4-

(dimethylamino)benzyl

idene)-2-(phenylimino)

TZD

H460 0.50 [7]

5-(4-

(dimethylamino)benzyl

idene)-2-(phenylimino)

TZD

H460taxR 0.21 [7]

2-Arylthiazolidine-4-

carboxylic acid amide

derivative (61)

PPC-1 0.55 [7]

Indole-bearing hybrid

(56)
MCF-7 6.06 [8]

Indole-bearing hybrid

(56)
OVCAR-3 5.12 [8]

Pyrazole-Purine-4-

Thiazolidinone hybrid

(36)

A549 18.85 [8]

Pyrazole-Purine-4-

Thiazolidinone hybrid

(36)

MCF-7 23.43 [8]

Signaling Pathways and Mechanism of Action
Thiazolidine derivatives exert their biological effects through various mechanisms, most notably

via the modulation of cellular oxidative stress and inflammatory pathways. A key derivative, L-2-

oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, has been shown to inhibit

signaling cascades involving NF-κB and the NLRP3 inflammasome.
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Inhibition of NF-κB Pathway
Reactive Oxygen Species (ROS) are known activators of the NF-κB signaling pathway, which is

a central regulator of inflammation.[9] Thiazolidine derivatives with antioxidant properties can

reduce intracellular ROS levels. This reduction in oxidative stress prevents the activation of IκB

kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the

NF-κB inhibitor, IκBα. By stabilizing IκBα, the NF-κB (p65/p50) dimer is sequestered in the

cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory

genes.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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